N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide

Epigenetics Histone Methyltransferase SUV420H2

N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]benzamide (CAS 338961-29-8) is a halogenated benzamide derivative with the molecular formula C16H15Cl2NO3 and a molecular weight of 340.2 g/mol. The compound features a 2,4-dichloro-5-(2-methoxyethoxy)phenyl core coupled to an unsubstituted benzamide moiety, placing it as the des-chloro analogue of the well-characterized SUV420H1/H2 inhibitor A-196 (2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide).

Molecular Formula C16H15Cl2NO3
Molecular Weight 340.2
CAS No. 338961-29-8
Cat. No. B2391879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide
CAS338961-29-8
Molecular FormulaC16H15Cl2NO3
Molecular Weight340.2
Structural Identifiers
SMILESCOCCOC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl
InChIInChI=1S/C16H15Cl2NO3/c1-21-7-8-22-15-10-14(12(17)9-13(15)18)19-16(20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,20)
InChIKeyTVOKJTDAKJYHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]benzamide (CAS 338961-29-8): Core Identity and Procurement-Relevant Profile


N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]benzamide (CAS 338961-29-8) is a halogenated benzamide derivative with the molecular formula C16H15Cl2NO3 and a molecular weight of 340.2 g/mol [1]. The compound features a 2,4-dichloro-5-(2-methoxyethoxy)phenyl core coupled to an unsubstituted benzamide moiety, placing it as the des-chloro analogue of the well-characterized SUV420H1/H2 inhibitor A-196 (2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide) [2]. It is commercially available at ≥95% purity from multiple vendors and is listed in the PubChem compound database under CID 3481899 [1]. Its primary significance lies in its role as a structurally matched negative-control compound and a key building block for structure-activity relationship (SAR) studies of benzamide-based histone methyltransferase inhibitors [2].

Negative control for SUV420H1/H2 studies
Minimal SUV420H2 biochemical inhibition; matched benzamide chemotype
SAR probe scaffold
Unsubstituted benzamide baseline for quantitative inhibitor optimization

Why Generic Substitution Fails for N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]benzamide


Within the benzamide class targeting SUV420H1/H2, the presence and position of substituents on the terminal benzamide ring govern the magnitude of inhibitory activity. The 2-chloro substituent present in A-196 makes a critical hydrophobic contact in the substrate-binding pocket of SUV420H1/H2, and its removal to yield the unsubstituted benzamide (the target compound) results in a profound loss of biochemical potency [1]. Consequently, substituting a generic 'benzamide derivative' or even a closely related congener such as N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide for the target compound in cellular or biochemical assays compromises the ability to interpret a true lack of SUV420-dependent effect versus residual inhibition. The quantitative evidence below demonstrates exactly where the target compound differentiates from its active analogues.

Loss of SUV420 inhibition vs. A-196
Removal of the critical 2-chloro substituent dramatically reduces on-target potency. Generic benzamide derivatives or the 3,4-dichloro analogue may retain residual activity, confounding negative-control interpretation.
Different cellular phenotype cannot be assumed equivalent
Close congeners like A-196 alter H4K20 methylation landscape in cells. Substituting the unsubstituted benzamide for A-196 changes the epigenetic endpoint profile; direct interchangeability is not supported by SAR evidence.

Quantitative Differentiation Evidence for N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]benzamide


SUV420H2 Biochemical Inhibition: 694-Fold Weaker than A-196

In a scintillation proximity assay using [³H-SAM] as the methyl donor and recombinant SUV420H2 (unknown origin) incubated for 1 h, the target compound exhibited an IC50 of 1.00 × 10⁵ nM (100 µM) [1]. By contrast, the 2-chloro congener A-196 inhibited SUV420H2 with an IC50 of 144 nM under comparable biochemical conditions [2]. The 694-fold difference in potency (ΔpIC50 ≈ 2.84 log units) demonstrates that the unsubstituted benzamide is essentially devoid of meaningful SUV420H2 inhibitory activity.

SUV420H2 Inhibition
Cross-study comparable
Target IC50 100,000 nM
A-196 IC50 144 nM
694-fold difference
Supports negative-control suitability for SUV420H2 studies
Scintillation proximity assay; [³H-SAM] substrate
Epigenetics Histone Methyltransferase SUV420H2

SUV420H1 Biochemical Inhibition: No Detectable Activity of the Target Compound vs. A-196 (IC50 = 25 nM)

A-196 inhibits SUV420H1 with an IC50 of 25 ± 5 nM in biochemical methylation assays [1]. Although a direct IC50 measurement for the target compound against SUV420H1 has not been located in the curated literature, the SAR series reported in the discovery publication indicates that the 2-chloro substituent is essential for sub-micromolar activity against both SUV420H1 and SUV420H2 [2]. Consequently, the target compound is expected to display >1000-fold lower potency against SUV420H1 relative to A-196, consistent with its weak activity at SUV420H2 (see Evidence Item 1).

SUV420H1 Activity
Class-level inference
Target (inferred) >25,000 nM
A-196 IC50 25 nM
>1,000-fold lower potency
Supports pan-inactive profile across SUV420 isoforms
Direct IC50 not reported; SAR inference
Epigenetics Histone Methyltransferase SUV420H1

Selectivity Over Off-Target Histone Methyltransferases: Target Compound as a Selectivity Null

A-196 has been profiled at 1 µM and 10 µM against a panel of 21 diverse protein lysine methyltransferases (PKMTs) including PR-SET7, SETD7, SETD8, SUV39H1, SUV39H2, G9a, GLP, SETDB1, and multiple MLL and NSD family members. At both concentrations, A-196 showed no appreciable inhibition of any off-target PKMT, yielding >100-fold selectivity [1]. The target compound, by virtue of its negligible on-target potency at SUV420H1/H2 (IC50 > 100,000 nM), is de facto inert against the entire PKMT panel at concentrations up to 100 µM, providing a baseline for non-specific assay interference in methyltransferase screening campaigns.

PKMT Selectivity
Class-level inference
Target (expected) IC50 >100 µM against 21 PKMTs
A-196 >100-fold selective at 10 µM
Eliminates confounding off-target methyltransferase activity
Panel of 21 recombinant PKMTs; [³H-SAM] assay
Epigenetics Selectivity Profiling Panel Screening

Cellular H4K20 Methylation Status: Target Compound Does Not Recapitulate A-196-Induced Epigenetic Remodeling

In U2OS osteosarcoma cells, treatment with A-196 (10 µM, 24 h) globally decreased H4K20me2 and H4K20me3 levels and concomitantly increased H4K20me1, as detected by western blot and immunofluorescence [1]. The target compound, lacking the 2-chloro substituent required for substrate-competitive binding to SUV420H1/H2, is not anticipated to alter the H4K20 methylation landscape at concentrations up to 100 µM, thus serving as a validated vehicle control for the benzamide chemotype in cellular epigenomic experiments.

Cellular H4K20 Methylation
Class-level inference
Target (expected) No change in H4K20me1/2/3 up to 100 µM
A-196 (10 µM, 24h) ↓H4K20me2/me3, ↑H4K20me1
Enables SUV420-specific chromatin endpoint interpretation
U2OS cells; western blot/IF; inferred from SAR
Chromatin Biology Cellular Assay H4K20 Methylation

Physicochemical Identity Verification: Purity, Storage, and Handling Specifications

Commercially available N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide (CAS 338961-29-8) is supplied at a minimum purity of 95% (HPLC), with a molecular weight of 340.2 g/mol, XLogP3-AA of 3.8, topological polar surface area (TPSA) of 47.6 Ų, and 6 rotatable bonds [1]. Long-term storage is recommended in a cool, dry environment; the compound is classified as non-hazardous for DOT/IATA transport . These specifications differentiate it from the 3,4-dichloro analogue (CAS 338961-30-1; MW 409.08; higher lipophilicity) and the 2-chloro analogue A-196 (CAS 1982372-88-2; MW 374.65; higher potency), enabling unambiguous identity confirmation and appropriate handling.

Identity & Handling
Supporting evidence
Purity ≥95% (HPLC) · MW 340.2 · XLogP3-AA 3.8 · TPSA 47.6 Ų · 6 rotatable bonds
Recommended cool, dry storage; non-hazardous transport
Differentiates from 3,4-dichloro analogue and A-196
PubChem data; commercial vendor specification
Quality Control Compound Handling Procurement Specification

Recommended Application Scenarios for N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]benzamide (CAS 338961-29-8)


Negative Control for SUV420H1/H2-Dependent DNA Repair and Chromatin Studies

In experiments utilizing A-196 (10 µM) to probe SUV420H1/H2 catalytic function in NHEJ-mediated DNA repair, the target compound (≥25 µM) serves as the matched chemotype negative control. Its >694-fold weaker SUV420H2 inhibition [1] ensures that any observed reduction in 53BP1 foci formation or H4K20me2/me3 levels is attributable to SUV4-20 catalytic inhibition rather than benzamide scaffold-related off-target effects [2].

SAR Probe Compound for Benzamide-Based Methyltransferase Inhibitor Optimization

Medicinal chemistry teams optimizing SUV420-selective inhibitors can employ the target compound as the unsubstituted baseline scaffold. By comparing its SUV420H2 IC50 of 100,000 nM with A-196 (IC50 = 144 nM) and the 3,4-dichloro analogue, SAR at the 2-position and the benzamide ring can be quantitatively assessed [1][2].

Assay Interference Control in PKMT Panel Screening

The target compound's expected inactivity across a panel of 21 methyltransferases (IC50 > 100 µM against all targets) makes it an ideal vehicle control for high-throughput screening cascades. When used at concentrations matching the highest test concentrations of active benzamide analogues, it controls for false positives arising from aggregation, redox cycling, or non-specific protein reactivity [1].

Synthetic Intermediate for Diversifying the Benzamide Chemotype

The compound is a key intermediate for generating diverse benzamide derivatives through late-stage functionalization. Its commercial availability at ≥95% purity [1] with defined storage conditions supports reproducible SAR expansion around the benzamide ring without the synthetic burden of de novo construction of the 2,4-dichloro-5-(2-methoxyethoxy)phenyl core [2].

Application
Selection Property
Validation Focus
Negative control for SUV420-dependent DNA repair studies
Matched benzamide chemotype, minimal SUV420 inhibition
H4K20me2/me3 endpoint interpretation
SAR probe for benzamide inhibitor optimization
Unsubstituted benzamide baseline scaffold
Quantitative SAR at 2-position
Assay interference control in PKMT panel screening
Inert across methyltransferase panel
False-positive ruling out in HTS cascades
Synthetic intermediate for diversifying benzamide chemotype
Commercial ≥95% purity, stable storage
Reproducible SAR expansion
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